Cas no 16441-28-4 (2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid)

2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative featuring a phenyl-substituted thiazole core. This compound is of interest in organic synthesis and medicinal chemistry due to its versatile reactivity, serving as a key intermediate for the preparation of pharmacologically active molecules. The thiazole moiety imparts stability and potential bioactivity, while the acetic acid functional group allows for further derivatization via esterification, amidation, or coupling reactions. Its structural motif is valuable in the development of inhibitors, ligands, and other bioactive compounds. The product is typically characterized by high purity and consistent performance in synthetic applications.
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid structure
16441-28-4 structure
商品名:2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
CAS番号:16441-28-4
MF:C11H9NO2S
メガワット:219.25966
MDL:MFCD01312954
CID:236701
PubChem ID:701757

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid 化学的及び物理的性質

名前と識別子

    • 2-(2-Phenylthiazol-4-yl)acetic acid
    • 2-(2-Phenyl-1,3-Thiazol-4-yl)Acetic Acid
    • 2-Phenylthiazole-4-acetic acid
    • (2-PHENYL-THIAZOL-4-YL)-ACETIC ACID
    • (2-phenyl-1,3-thiazol-4-yl)acetic acid(SALTDATA: FREE)
    • CHEMBRDG-BB 4400882
    • 4-thiazoleacetic acid, 2-phenyl-
    • 2-(2-phenyl-4-thiazolyl)acetic acid
    • (2-phenyl-1,3-thiazol-4-yl)acetic acid
    • DTXSID10351494
    • AB08496
    • 7L-375S
    • MFCD01312954
    • Oprea1_357710
    • SDCCGMLS-0066203.P001
    • CS-0186393
    • F3308-3266
    • J-505696
    • 2-(2-Phenylthiazol-4-yl)aceticacid
    • CHEMBL1525756
    • 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid, AldrichCPR
    • 2-(2-phenylthiazol-4-yl)acetate
    • HMS2641E18
    • SMR000370286
    • SCHEMBL1422234
    • LYHDWKGJPJRCTG-UHFFFAOYSA-N
    • EN300-05070
    • FT-0651405
    • MLS000761389
    • BB 0216361
    • SY073423
    • HMS559L12
    • (2-phenylthiazol-4-yl)-acetic acid
    • A810565
    • (2-phenylthiazol-4-yl)acetic acid
    • Maybridge1_006414
    • (2-phenyl-1,3-thiazol4-yl)acetic acid
    • 16441-28-4
    • AKOS000111478
    • ALBB-012319
    • BBL029229
    • DB-064533
    • STK727320
    • 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
    • MDL: MFCD01312954
    • インチ: InChI=1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
    • InChIKey: LYHDWKGJPJRCTG-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 219.03500
  • どういたいしつりょう: 219.035
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 82-85°C
  • ふってん: 423.0±37.0 °C at 760 mmHg
  • フラッシュポイント: 209.6±26.5 °C
  • PSA: 78.43000
  • LogP: 2.43720
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid セキュリティ情報

  • シグナルワード:warning
  • 危害声明: H303+H313+H333
  • 警告文: P264+P280+P305+P351+P338+P337+P313
  • 危険カテゴリコード: 36/37/38-22
  • セキュリティの説明: S26
  • 危険物標識: Xi
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
  • 危険レベル:IRRITANT
  • セキュリティ用語:S26-36/37/39
  • リスク用語:R36/37/38

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD27692-100mg
2-(2-Phenylthiazol-4-yl)acetic acid
16441-28-4 97%
100mg
¥283.0 2022-03-01
abcr
AB157724-10 g
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid, 95%; .
16441-28-4 95%
10 g
€1,204.20 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54805-1g
2-Phenylthiazole-4-acetic acid, 97%
16441-28-4 97%
1g
¥2836.00 2023-02-25
OTAVAchemicals
7020293009-250MG
2-(2-phenyl-1,3-thiazol-4-yl)acetic acid
16441-28-4 95%
250MG
$100 2023-06-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD27692-1g
2-(2-Phenylthiazol-4-yl)acetic acid
16441-28-4 97%
1g
¥1350.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD27692-5g
2-(2-Phenylthiazol-4-yl)acetic acid
16441-28-4 97%
5g
¥5866.0 2022-03-01
TRC
P320878-25mg
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
16441-28-4
25mg
$ 50.00 2022-06-03
Enamine
EN300-05070-5.0g
2-(2-phenyl-1,3-thiazol-4-yl)acetic acid
16441-28-4 95%
5g
$296.0 2023-04-26
TRC
P320878-50mg
2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
16441-28-4
50mg
$ 65.00 2022-06-03
Enamine
EN300-05070-0.25g
2-(2-phenyl-1,3-thiazol-4-yl)acetic acid
16441-28-4 95%
0.25g
$29.0 2023-10-28

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid 関連文献

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acidに関する追加情報

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid: A Comprehensive Overview

The compound with CAS No. 16441-28-4, known as 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have gained considerable attention due to their diverse biological activities and potential applications in drug discovery. The thiazole ring structure is a key feature of this molecule, contributing to its unique chemical properties and reactivity.

2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid is characterized by its benzene ring attached to the thiazole moiety, which enhances its aromaticity and stability. The presence of the acetic acid group further modifies its chemical behavior, making it a versatile compound for various synthetic transformations. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug design.

One of the most intriguing aspects of this compound is its ability to act as a precursor for bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of more complex structures, leveraging its reactivity and structural flexibility. For instance, the thiazole ring can undergo various substitutions and additions, enabling the creation of derivatives with enhanced pharmacokinetic properties.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid. Molecular docking studies have revealed its potential to bind to key protein targets involved in inflammatory pathways, suggesting its role in anti-inflammatory drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer research, offering promising leads for novel anticancer therapies.

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid involves a series of well-established organic reactions. The core thiazole ring is typically formed through a condensation reaction between a thioamide and an aldehyde or ketone. Subsequent functionalization steps introduce the phenyl and acetic acid groups, ensuring the final product's desired properties. Optimization of these synthetic routes has led to improved yields and purity levels, making this compound more accessible for research purposes.

In terms of applications, 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid has shown potential in materials science as well. Its aromaticity and conjugated system make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its ability to form self-assembled monolayers and its electronic properties under different conditions.

Moreover, recent environmental studies have evaluated the biodegradability and eco-friendliness of this compound. Understanding its environmental impact is crucial for sustainable chemical practices. Preliminary results indicate that it exhibits moderate biodegradability under aerobic conditions, which aligns with current green chemistry principles.

In conclusion, 2-(2-Phenyl-1,3-thiazol-4-yL)acetic Acid (CAS No. 16441-28-) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, versatile reactivity, and promising biological activities make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative chemical research.

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